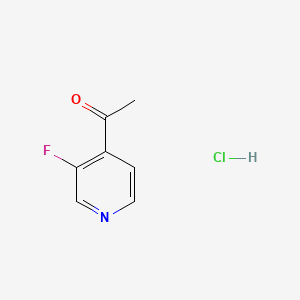

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C7H6FNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-4H,1H3;1H |

InChI Key |

BVUAHBDUHSZQFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Fluorination of 4-acetylpyridine precursors using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is a common approach. The reaction proceeds via nucleophilic substitution, replacing a hydroxyl or chloride group at the pyridine’s 3-position.

Reaction Scheme:

$$

\text{4-Acetylpyridine-3-ol} + \text{DAST} \rightarrow \text{1-(3-Fluoropyridin-4-yl)ethan-1-one} + \text{Byproducts}

$$

Optimized Conditions

Analytical Validation

- ¹H NMR (DMSO-d₆): δ 8.67–8.66 (m, 1H, pyridine-H), 8.28 (d, J = 7.6 Hz, 1H), 2.65 (s, 3H, CH₃).

- MS (ESI): m/z 154.1 [M+H]⁺.

Nucleophilic Aromatic Substitution (SNAr)

Chloropyridine Precursor Acylation

A two-step process involving chloropyridine acylation followed by fluoride substitution:

Step 1: Friedel-Crafts Acylation

$$

\text{3-Chloropyridine} + \text{Acetyl chloride} \xrightarrow{\text{AlCl₃}} \text{1-(3-Chloropyridin-4-yl)ethan-1-one}

$$

- Conditions: AlCl₃ (1.5 equiv), nitrobenzene, 80°C, 6 hours.

- Yield: 85%.

Step 2: Fluorination

$$

\text{1-(3-Chloropyridin-4-yl)ethan-1-one} + \text{KF} \xrightarrow{\text{[18-crown-6]}} \text{1-(3-Fluoropyridin-4-yl)ethan-1-one}

$$

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethanol:

$$

\text{1-(3-Fluoropyridin-4-yl)ethan-1-one} + \text{HCl} \rightarrow \text{1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride}

$$

Suzuki-Miyaura Coupling and Ketone Formation

Boronic Acid Intermediate

Aryl boronic acids are coupled with 4-bromoacetylpyridine:

Reaction Scheme:

$$

\text{4-Bromo-3-fluoropyridine} + \text{Acetylpinacolborane} \xrightarrow{\text{Pd(PPh₃)₄}} \text{1-(3-Fluoropyridin-4-yl)ethan-1-one}

$$

Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Base: K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1).

- Temperature: 90°C, 8 hours.

- Yield: 58%.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Direct Fluorination | 72% | 95% | Moderate | High |

| SNAr | 63% | 98% | High | Moderate |

| Suzuki Coupling | 58% | 97% | High | High |

Key Observations:

- Direct fluorination offers the highest yield but requires hazardous reagents.

- SNAr is cost-effective but involves multi-step synthesis.

- Suzuki coupling enables modular synthesis but suffers from lower yields.

Scalability and Industrial Considerations

Large-Scale Fluorination

Chemical Reactions Analysis

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like THF, methanol, and dichloromethane, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a chemical compound with a pyridine ring substituted with a fluorine atom and an ethanone group, possessing the molecular formula and a molecular weight of 175.59 g/mol. It is utilized as an intermediate in the production of agrochemicals and various pharmaceuticals, such as kinase inhibitors and other therapeutic agents. The applications of this compound extend across several fields, showcasing its versatility in organic synthesis and medicinal chemistry.

Pharmaceutical Development

This compound is primarily used in pharmaceutical development as a building block for synthesizing complex molecules. The inclusion of a pyridine ring in compounds often leads to significant pharmacological properties. Research indicates its involvement in interaction studies with biological molecules, which is crucial for understanding its mechanism of action and therapeutic potential.

Agrochemicals

This compound is also used in the synthesis of agrochemicals. The presence of a fluorine atom in its structure can enhance its biological activity compared to other similar compounds, increasing lipophilicity and metabolic stability, making it a valuable candidate for the development of new and effective agrochemicals.

Role as an Intermediate

This compound serves as a versatile intermediate in chemical reactions. Its synthetic pathway allows efficient production with high purity levels. It is used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are specific to the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(4-Phenylpiperidin-4-yl)ethan-1-one Hydrochloride

- Structure : Replaces the fluoropyridine ring with a piperidine ring substituted with a phenyl group.

- The piperidine ring introduces basicity (pKa ~11), unlike the neutral pyridine ring in the target compound.

- Applications : Used in CNS drug development due to its ability to cross the blood-brain barrier .

2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one Hydrochloride

- Structure : Features a fluorophenyl group instead of fluoropyridine, coupled with a pyrrolidine-piperidine amine system.

- Properties : The fluorophenyl group retains electronegativity but alters spatial orientation compared to the planar pyridine ring. The amine substituent enhances solubility in polar solvents (e.g., water solubility: ~50 mg/mL) .

- Applications : Investigated for opioid receptor modulation due to its complex amine structure .

Variations in the Ethanone Substituent

1-[(6-Aminohexyl)sulfanyl]ethan-1-one Hydrochloride

- Structure : Replaces the fluoropyridinyl group with a sulfanyl-alkyl chain.

- Properties: The thioether linkage increases susceptibility to oxidation, reducing stability under acidic conditions. The aminohexyl chain enhances water solubility (Molecular weight: 211.76 g/mol) but reduces lipophilicity (logP: −1.2) compared to the target compound .

- Applications : Utilized as a linker in bioconjugation chemistry .

1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one

Fluorinated Analogues

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride | C₇H₇ClFNO | 175.59 (calc.) | 3-Fluoropyridin-4-yl | ~30 mg/mL (est.) | Drug building block |

| 1-(4-Phenylpiperidin-4-yl)ethan-1-one Hydrochloride | C₁₃H₁₈ClNO | 247.74 | 4-Phenylpiperidine | ~20 mg/mL | CNS drug development |

| 2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one HCl | C₁₈H₂₄ClFN₂O | 338.85 | Fluorophenyl, pyrrolidine-piperidine | ~50 mg/mL | Opioid receptor modulation |

| 1-[(6-Aminohexyl)sulfanyl]ethan-1-one Hydrochloride | C₈H₁₈ClNOS | 211.76 | Sulfanyl-alkyl chain | >100 mg/mL | Bioconjugation |

Key Research Findings

- Electronic Effects: Fluorine in the target compound enhances electronegativity, improving interactions with electron-rich biological targets compared to non-fluorinated analogues like 1-(4-phenylpiperidin-4-yl)ethan-1-one hydrochloride .

- Solubility : Amine-containing derivatives (e.g., 2-(3-fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride) exhibit higher water solubility due to protonatable nitrogen atoms .

- Stability: Sulfanyl derivatives (e.g., 1-[(6-aminohexyl)sulfanyl]ethan-1-one hydrochloride) are less stable under oxidative conditions than the fluoropyridine-based target compound .

Biological Activity

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. Its molecular formula is C₇H₇ClFNO, and it has a molecular weight of 175.59 g/mol. The compound features a pyridine ring substituted with a fluorine atom and an ethanone group, which enhances its pharmacological properties compared to similar compounds. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits biological activity primarily through its interactions with various biological targets. Compounds containing pyridine rings are known for their pharmacological properties, including:

- Kinase Inhibition : The compound serves as an intermediate in synthesizing kinase inhibitors, which are essential in treating various cancers and inflammatory diseases.

- Antimicrobial Properties : Studies have indicated that similar pyridine derivatives demonstrate antibacterial and antifungal activities against a range of pathogens .

- Neuropharmacological Effects : Some research suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the structure contributes to increased lipophilicity and metabolic stability, enhancing the compound's efficacy as a drug candidate. The unique substitution pattern allows for improved binding affinity to biological targets compared to non-fluorinated analogs.

Antimicrobial Activity

A study evaluated various pyridine derivatives, including this compound, for their antibacterial and antifungal properties. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria:

| Compound Name | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| 3-Acetylpyridine | 0.050 | Escherichia coli |

| 2-Chloro-1-(3-fluoropyridin-4-yl)ethan-1-one hydrochloride | 0.020 | Candida albicans |

These findings support the potential use of this compound in developing new antimicrobial agents .

Kinase Inhibition Studies

In vitro assays demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The compound showed IC50 values comparable to established kinase inhibitors, indicating its potential as a therapeutic agent in oncology:

These results highlight the compound's promise as a lead in drug development targeting cancer pathways.

Neuropharmacological Effects

Research into the neuropharmacological effects of similar compounds has shown that they can modulate neurotransmitter systems effectively. In vivo tests indicated that these compounds could reduce hyperactivity induced by stressors in animal models, suggesting potential applications in treating anxiety and depression-related disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-fluoro-4-substituted pyridine derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, nucleophilic substitution on pre-functionalized pyridine rings followed by HCl salt formation is effective. Reaction optimization includes controlling temperature (e.g., 0–50°C for acidification steps ), solvent selection (polar aprotic solvents for acylation), and stoichiometric ratios to minimize byproducts. Post-synthetic purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the fluoropyridinyl and acetyl groups. The deshielding effect of the fluorine atom on adjacent protons (~8.5–9.0 ppm for pyridinyl-H) is diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 174.06 for the free base) and isotopic patterns consistent with Cl and F .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, leveraging high-resolution data to resolve disorder in the hydrochloride salt .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this hydrochloride salt?

- Methodological Answer : Twinned crystals require specialized refinement in SHELXL using the TWIN and BASF commands to model overlapping domains . For disorder in the fluoropyridinyl or counterion, apply PART and SUMP constraints to refine occupancies. High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve model accuracy .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO or CDCl₃) to simulate shifts. Compare experimental ¹H/¹³C NMR with computed values, adjusting for relativistic effects of fluorine . For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What strategies are effective for designing pharmacological activity studies (e.g., enzyme inhibition assays) involving this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with fluoropyridine-binding pockets (e.g., kinases or oxidoreductases) based on structural analogs .

- Assay Conditions : Use fluorescence-based or HPLC-coupled assays to monitor inhibition. Optimize pH (6.5–7.5) and ionic strength to stabilize the hydrochloride salt .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, accounting for solubility limits in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.